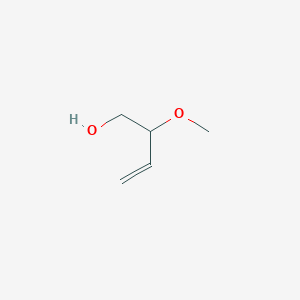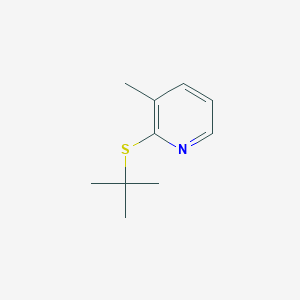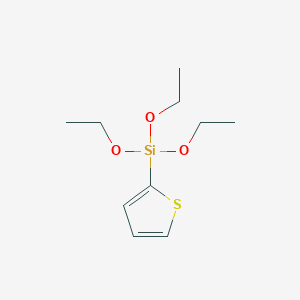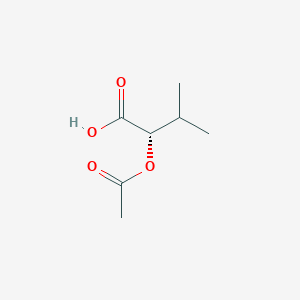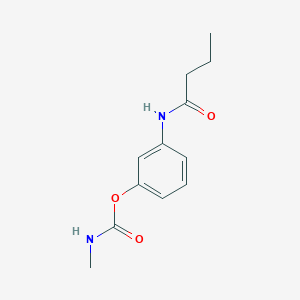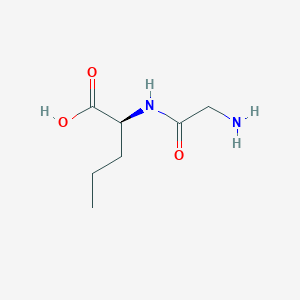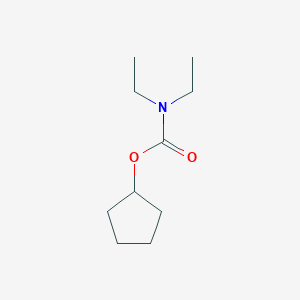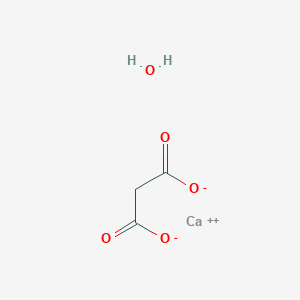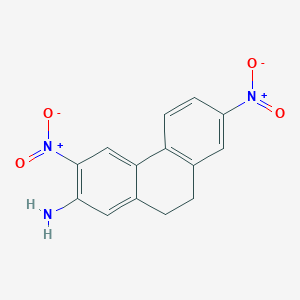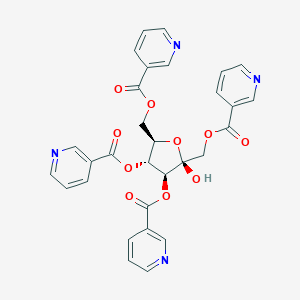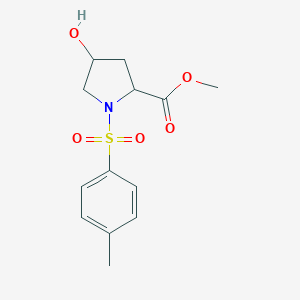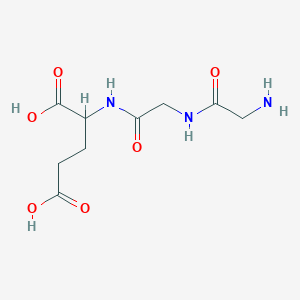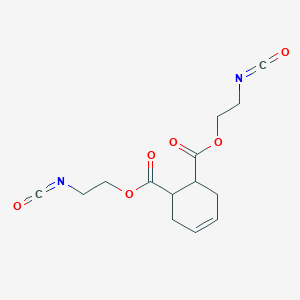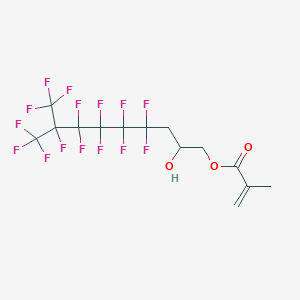
3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
Vue d'ensemble
Description
The compound "3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate" is a fluorinated methacrylate that is not directly mentioned in the provided papers. However, the papers do discuss various perfluoroalkyl methacrylates and their polymerization, which can provide insights into the synthesis, properties, and potential applications of similar compounds .
Synthesis Analysis
The synthesis of perfluoroalkyl methacrylates typically involves the reaction of perfluoroalcohols with methacryloyl chloride . Anionic polymerization is a common method used to polymerize these methacrylates, as seen in the synthesis of well-defined ABC triblock copolymers containing hydrophilic, hydrophobic, and perfluoroalkyl groups . The process is carried out at low temperatures in the presence of lithium chloride to obtain polymers with narrow molecular weight distributions .
Molecular Structure Analysis
The molecular structure of perfluoroalkyl methacrylates is characterized by the presence of a perfluoroalkyl group attached to a methacrylate backbone. This structure imparts unique properties to the polymers, such as hydrophobicity and the ability to form micelles in selective solvents . The presence of the perfluoroalkyl group can also affect the surface properties of the polymer films, as confirmed by contact angle and X-ray photoelectron spectroscopic measurements .
Chemical Reactions Analysis
Perfluoroalkyl methacrylates can undergo various chemical reactions, including anionic polymerization to form homopolymers or copolymers . The polymerization can be initiated by compounds such as 1,1-diphenyl-3-methylpentyllithium and can be terminated with agents like carbon dioxide for the synthesis of α-hydroxy-ω-carboxy-poly(methyl methacrylate) . The protective groups on the monomers can be hydrolyzed to yield the corresponding hydrophilic polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluoroalkyl methacrylate polymers are influenced by their molecular structure. These polymers exhibit excellent water repellency, as indicated by high contact angles on polymer films . The fluorinated segments contribute to the hydrophobic nature of the polymers, while the methacrylate backbone allows for the formation of well-defined structures with predictable molecular weights and narrow molecular weight distributions . The polymers' solubility and surface properties can be tailored by adjusting the monomer composition and the sequence of segments in the block copolymers .
Applications De Recherche Scientifique
Polymer Synthesis and Coating Applications
3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate has been extensively studied in the synthesis of fluorinated methacrylic polymers and copolymers. These polymers exhibit exceptional water repellency, making them ideal for creating tough polymer films with high contact angles, a characteristic crucial for various coating applications. Studies have shown that these polymers can be obtained through radical polymerization, leading to products with unique properties suitable for surface coating technologies (Hayakawa et al., 1998).
Surface Properties and Repellency
The surface properties of novel fluorine-containing homopolymers and copolymers derived from this methacrylate have been a subject of research. These studies highlight the material's excellent repellency properties, making it superior to other polymers containing different perfluorinated moieties. This attribute is particularly significant in applications where high water and oil repellency are desired, such as in specialized coatings (Sha et al., 2015).
Lithography and Polymerization
In lithography, the introduction of fluorinated monomer units like 3-(perfluoro-3-methylbutyl)-2-hydroxypropyl methacrylate into copolymer systems has been reported to improve the performance of negative resist in F2 lithography. This includes enhancing the dry-etching resistance of the resist, a key factor in modern lithographic processes (Uetani et al., 2001).
Functionalization and Surface Modification
The methacrylate has been used in the functionalization of surfaces, such as in the fluorination of poly(methyl methacrylate) (PMMA) surfaces. This process significantly increases the hydrophobicity of the surface, thus lowering the surface free energy and imparting antifouling properties. This simple fluorination method opens up new possibilities for creating materials with improved antithrombogenic or antifingerprint properties (Tokuda et al., 2015).
Advanced Material Applications
Additionally, the unique chemical structure of this methacrylate has facilitated its use in advanced material applications. This includes the development of novel polymers with tailored properties for specific industrial needs, such as enhanced thermal stability and adjustable surface characteristics (Zhang et al., 2018).
Propriétés
IUPAC Name |
[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F15O3/c1-5(2)7(31)32-4-6(30)3-8(15,16)10(18,19)12(22,23)11(20,21)9(17,13(24,25)26)14(27,28)29/h6,30H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBRTLKDYJCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F15O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379904 | |
| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |
CAS RN |
16083-81-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



